Scopolamine(1+)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

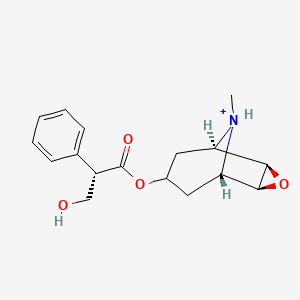

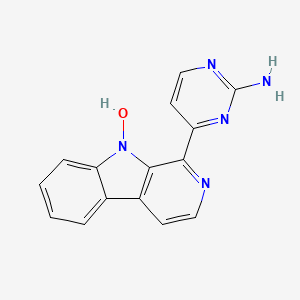

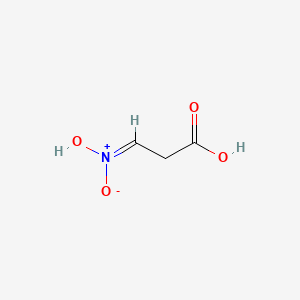

Scopolamine(1+) is the ammonium ion resulting from the protonation of the amino group of scopolamine. It is a conjugate acid of a scopolamine.

科学研究应用

Anxiolytic Effects and Behavioral Studies

- Zebrafish Model for Anxiolytic Effects : Scopolamine has shown anxiolytic (anxiety-reducing) effects in zebrafish, making them suitable for studying its anxiolytic effects and mechanisms of action. This contrasts with findings in rats and mice, where increased anxiety was observed, highlighting species-specific responses (Hamilton et al., 2017).

Metabolic Engineering and Production

- Improving Scopolamine Production : Metabolic engineering techniques have been utilized to enhance the production of scopolamine in various plant species. This includes the overexpression of genes involved in its biosynthesis, offering a method to increase its availability for medicinal purposes (Palazón et al., 2008).

Effects on Enzymes and Receptors

- Inhibition of Sucrase : Research has shown that scopolamine binds to yeast sucrase, an enzyme breaking down sucrose, leading to its inhibition. This suggests that scopolamine's interaction with enzymes can affect their activity and structure (Minai-Tehrani et al., 2010).

Role in Alzheimer's Disease Research

- Alzheimer's Disease Model : Scopolamine is widely used in Alzheimer's disease research, especially for studying cognitive disorders. It induces cholinergic dysfunction and amyloid-β deposition, which are key features of Alzheimer's disease. This has made scopolamine a pivotal tool in neuroscience-related research, although its validity as a model for cognitive impairment is debated (Chen & Yeong, 2020).

Pharmacokinetics and Pharmacodynamics

- EEG Effects and Modeling : A study involving healthy volunteers explored the pharmacokinetic-pharmacodynamic (PK-PD) modeling of scopolamine, demonstrating a direct correlation between serum concentrations and changes in electroencephalogram (EEG) alpha power. This helps in understanding the dose-dependent effects of scopolamine on the central nervous system (Ebert et al., 2001).

Other Research Applications

- Effects on Muscarinic and Serotonin Receptors : Scopolamine has been identified as a competitive antagonist at 5-HT3 receptors, which are structurally related to muscarinic receptors. This indicates that scopolamine's effects may extend beyond its primary role as a muscarinic antagonist, potentially affecting serotonin receptors as well (Lochner & Thompson, 2016).

属性

产品名称 |

Scopolamine(1+) |

|---|---|

分子式 |

C17H22NO4+ |

分子量 |

304.4 g/mol |

IUPAC 名称 |

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/p+1/t11?,12-,13-,14+,15-,16+/m1/s1 |

InChI 键 |

STECJAGHUSJQJN-USLFZFAMSA-O |

手性 SMILES |

C[NH+]1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4 |

规范 SMILES |

C[NH+]1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

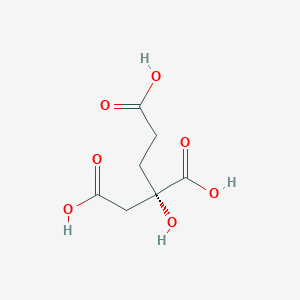

![6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid](/img/structure/B1251712.png)